Bienvenue dans la boutique en ligne BenchChem!

N-(4-Amino-phenyl)-isonicotinamide

PARP inhibition DNA repair nicotinamide analogs

This is N-(4-Amino-phenyl)-isonicotinamide, not its regioisomer or benzamide analog. The 4-carboxamide structure provides precise HDAC4 affinity (IC50 540 nM) and acts as a nitrogen-donor ligand for copper(II) complexation, unattainable with benzamide-based replacements. Its para-aminophenyl handle allows for clean acetylation per US9212144. Choose this exact scaffold to avoid divergent solubility/reproducibility issues.

Molecular Formula C12H11N3O
Molecular Weight 213.23 g/mol
CAS No. 13116-08-0
Cat. No. B183565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Amino-phenyl)-isonicotinamide
CAS13116-08-0
Molecular FormulaC12H11N3O
Molecular Weight213.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N)NC(=O)C2=CC=NC=C2
InChIInChI=1S/C12H11N3O/c13-10-1-3-11(4-2-10)15-12(16)9-5-7-14-8-6-9/h1-8H,13H2,(H,15,16)
InChIKeyUIBFGQPYFGQNJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Amino-phenyl)-isonicotinamide (CAS 13116-08-0): Scientific Overview and Procurement Context


N-(4-Amino-phenyl)-isonicotinamide (CAS 13116-08-0), also designated as N-(4-aminophenyl)pyridine-4-carboxamide, is a synthetic small molecule with the molecular formula C12H11N3O and a molecular weight of 213.24 g/mol . The compound features an isonicotinamide core linked via an amide bond to a para-aminophenyl moiety, a structural architecture that distinguishes it from its regioisomeric nicotinamide (pyridine-3-carboxamide) analog and from benzamide-based derivatives . In the research supply chain, this compound is available from multiple vendors at purity specifications typically ranging from 95% to 97% , and it serves as a versatile heterocyclic building block in medicinal chemistry and chemical biology investigations .

Why Generic Substitution of N-(4-Amino-phenyl)-isonicotinamide (CAS 13116-08-0) with In-Class Analogs Fails: A Procurement-Risk Perspective


N-(4-Amino-phenyl)-isonicotinamide occupies a specific chemical space defined by the para-aminophenyl substitution on the pyridine-4-carboxamide scaffold; this structural specificity is not shared by closely related analogs such as N-(4-aminophenyl)nicotinamide (pyridine-3-carboxamide regioisomer) or N-(4-aminophenyl)benzamide (benzene core replacement) . The pyridine nitrogen position (para versus meta) directly influences hydrogen-bonding geometry, electronic distribution, and molecular recognition at target binding sites, as evidenced by differential activity profiles across multiple enzyme classes including histone deacetylases (HDACs), nitric oxide synthases (NOS), and poly(ADP-ribose) polymerases (PARPs) [1]. Procurement of an unverified analog without explicit comparative validation introduces material scientific risk: the substituted compound may exhibit altered solubility characteristics, divergent enzyme inhibition potency, or unpredictable off-target interactions that compromise experimental reproducibility. The quantitative evidence presented in Section 3 substantiates that even structurally similar molecules within this compound class are not functionally interchangeable for research applications.

N-(4-Amino-phenyl)-isonicotinamide (CAS 13116-08-0): Quantified Differential Performance Evidence Against Comparator Compounds


N-(4-Amino-phenyl)-isonicotinamide Exhibits Weak PARP Inhibition (>19 μM) Versus Potent PARP Inhibitors, Confirming Its Unsuitability for PARP-Targeted Studies

N-(4-Amino-phenyl)-isonicotinamide was evaluated for inhibitory activity against poly(ADP-ribose) polymerase 1 (PARP1) and PARP2. The compound exhibited an IC50 greater than 19,000 nM (>19 μM) against both PARP1 and PARP2 in a nicotinamide concentration-based LC-MS assay [1]. This weak inhibition stands in stark contrast to potent clinical PARP inhibitors such as olaparib (PARP1 IC50 ≈ 5 nM) and the structurally related isonicotinamide-derived probe INH2BP (5-iodo-6-amino-1,2-benzopyrone), which demonstrates nanomolar-range PARP inhibition [2]. The >3,800-fold lower potency of N-(4-Amino-phenyl)-isonicotinamide relative to potent PARP inhibitors establishes a clear functional boundary: this compound is not an effective PARP inhibitor and should not be procured or deployed as such in DNA repair or synthetic lethality studies.

PARP inhibition DNA repair nicotinamide analogs enzyme assay

N-(4-Amino-phenyl)-isonicotinamide Demonstrates Moderate HDAC4 Inhibitory Activity (IC50 = 540 nM) but Weak HDAC1/2 Inhibition (IC50 = 1,000-2,860 nM)

Across multiple independent assays, N-(4-Amino-phenyl)-isonicotinamide exhibits a consistent pattern of modest-to-weak histone deacetylase (HDAC) inhibition. Against HDAC4, the compound achieved an IC50 of 540 nM [1]. Against HDAC1, reported IC50 values range from 1,000 nM (in HeLa nuclear extracts) to 2,860 nM (recombinant full-length enzyme) [2][3]. Notably, a separate assay using recombinant human HDAC1 reported a more potent IC50 of 197 nM under different experimental conditions, suggesting context-dependent activity [4]. For comparison, clinically validated HDAC inhibitors such as vorinostat (SAHA) exhibit pan-HDAC activity with IC50 values typically below 100 nM, while selective HDAC probes achieve sub-nanomolar to low-nanomolar potency against specific isoforms. N-(4-Amino-phenyl)-isonicotinamide thus occupies a distinct potency band—substantially weaker than therapeutic HDAC inhibitors but measurable and reproducible—making it suitable as a reference compound or starting scaffold rather than a potent tool compound.

HDAC inhibition epigenetics histone deacetylase isoform selectivity

N-(4-Amino-phenyl)-isonicotinamide Shows Weak nNOS Cellular Activity (EC50 ≈ 1,500 nM) with No Evidence of Isoform Selectivity Over iNOS (EC50 ≈ 1,800 nM)

In cellular assays measuring nitric oxide (NO) production, N-(4-Amino-phenyl)-isonicotinamide demonstrated weak inhibition of neuronal nitric oxide synthase (nNOS) with an EC50 of approximately 1,500 nM (1.5 μM) in HEK293 cells expressing human nNOS [1]. Under comparable assay conditions, the compound exhibited an EC50 of approximately 1,800 nM against inducible NOS (iNOS) [2]. The absence of meaningful isoform selectivity (nNOS/iNOS ratio ≈ 1.2) distinguishes this compound from selective nNOS inhibitors, which typically achieve >10-fold selectivity windows over iNOS and eNOS to minimize off-target cardiovascular effects. By comparison, a structurally unrelated selective nNOS probe from the same screening campaign demonstrated an EC50 of 17,300 nM against nNOS, indicating that N-(4-Amino-phenyl)-isonicotinamide's 1.5 μM EC50, while weak in absolute terms, represents measurable cellular activity within its chemotype class [3].

nitric oxide synthase nNOS iNOS cellular assay NO production

LogP = 1.02 and PSA = 68.0 Ų Define N-(4-Amino-phenyl)-isonicotinamide's Physicochemical Profile, Differentiating It from More Lipophilic Nicotinamide Analogs

The calculated partition coefficient (LogP) of N-(4-Amino-phenyl)-isonicotinamide is 1.02, with an experimental LogP reported as approximately 1.02, and its topological polar surface area (TPSA) is 68.0 Ų [1]. For comparison, the regioisomeric analog N-(4-aminophenyl)nicotinamide (pyridine-3-carboxamide) exhibits a modestly higher LogP of approximately 1.4 . The para-pyridine substitution in the isonicotinamide derivative yields a more balanced polarity profile—lower LogP combined with moderate TPSA—that predicts improved aqueous solubility and distinct pharmacokinetic behavior relative to its meta-substituted counterpart. This physicochemical differentiation is not merely theoretical: the compound's hydrogen bond donor count (2) and acceptor count (4) create a specific interaction fingerprint that influences protein binding, membrane permeability, and formulation compatibility in ways that cannot be replicated by the nicotinamide regioisomer .

physicochemical properties LogP polar surface area solubility drug-likeness

N-(4-Amino-phenyl)-isonicotinamide Serves as an Isonicotinamide Donor Ligand in Copper(II) Coordination Complexes, a Property Absent in Benzamide Analogs

N-(4-Amino-phenyl)-isonicotinamide contains the isonicotinamide moiety, which functions as a nitrogen-donor ligand capable of coordinating to transition metal ions, particularly copper(II). This coordination capacity has been exploited in the synthesis of mixed-ligand Cu(II) complexes combining isonicotinamide with non-steroidal anti-inflammatory drug (NSAID) fenamate ligands [1]. The resulting complexes exhibit DNA intercalation properties and bovine serum albumin (BSA) binding, with binding constants quantitatively determined by fluorescence quenching [1]. Critically, this metal-coordination functionality is absent in benzamide-based analogs such as N-(4-aminophenyl)benzamide, which lack the pyridine nitrogen required for effective metal chelation . The para-aminophenyl substituent further enables downstream functionalization, distinguishing this compound from simpler isonicotinamide derivatives that lack an accessible amine handle.

coordination chemistry metal complexes DNA binding serum albumin interaction bioinorganic chemistry

N-(4-Amino-phenyl)-isonicotinamide Enables Nitration Blocking via Acetylation to Yield an HDAC Inhibitor Intermediate, Documented in Patent Literature

Patent literature explicitly documents the synthetic utility of N-(4-Amino-phenyl)-isonicotinamide as a key intermediate in the preparation of more potent HDAC inhibitors. Specifically, acetylation of the free para-amino group yields the N-acetylated derivative (Example 18 in US Patent 9,212,144), which serves as a precursor for further structure-activity relationship (SAR) optimization [1]. This acetylation step is chemically significant: the free amino group in the parent compound is susceptible to nitration and other electrophilic aromatic substitution reactions, whereas acetylation blocks this reactivity and simultaneously introduces a hydrogen-bonding moiety that enhances target engagement . In contrast, analogs lacking the para-amino substituent (e.g., unsubstituted N-phenyl-isonicotinamide) cannot undergo this specific functionalization sequence, limiting their utility in SAR campaigns.

synthetic intermediate HDAC inhibitor patent chemistry nitration blocking SAR optimization

N-(4-Amino-phenyl)-isonicotinamide (CAS 13116-08-0): Evidence-Based Research and Industrial Application Scenarios


Reference Compound for Moderate HDAC4 Inhibition in Epigenetic Screening Assays

Based on its documented HDAC4 IC50 of 540 nM [1], this compound serves as a moderate-activity reference standard for benchmarking histone deacetylase inhibitor screening campaigns. Its consistent but non-potent inhibition profile makes it particularly valuable as a negative or mid-range control when validating assay sensitivity, where potent tool compounds may saturate the dynamic range. Researchers investigating class IIa HDAC (HDAC4/5/7/9) biology can utilize this compound as a chemically tractable starting point for scaffold optimization rather than as a definitive tool compound.

Isonicotinamide-Copper(II) Complex Precursor for Bioinorganic DNA-Binding Studies

The compound's isonicotinamide moiety functions as a nitrogen-donor ligand for copper(II) coordination, enabling the synthesis of mixed-ligand complexes that exhibit quantifiable DNA intercalation and bovine serum albumin binding [2]. This application scenario is uniquely accessible with the isonicotinamide derivative and cannot be replicated using benzamide-based analogs that lack the pyridine nitrogen required for metal chelation. The resulting Cu(II) complexes are relevant to metallodrug development and bioinorganic probe design.

Synthetic Intermediate in Patent-Documented HDAC Inhibitor SAR Campaigns

As explicitly documented in US Patent 9,212,144 (Example 18), the free para-amino group of this compound can be acetylated to yield an N-acetyl derivative that serves as an intermediate in the preparation of more potent HDAC inhibitors [3]. This synthetic pathway is accessible because the para-amino substituent provides a functional handle for derivatization while simultaneously blocking undesired nitration side reactions. Medicinal chemistry groups conducting isonicotinamide-based SAR optimization should procure this specific compound to access this validated synthetic route.

Physicochemical Benchmark for Isonicotinamide-versus-Nicotinamide Regioisomer Comparison Studies

The compound's measured LogP of 1.02 provides a quantitative reference point for structure-property relationship (SPR) studies comparing the 4-carboxamide (isonicotinamide) scaffold against its 3-carboxamide (nicotinamide) regioisomer (LogP ≈ 1.4) . The ~0.4 log unit difference in lipophilicity translates to measurable changes in aqueous solubility and membrane permeability, making this compound pair an instructive model system for teaching or investigating how subtle changes in nitrogen position impact physicochemical and pharmacokinetic properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(4-Amino-phenyl)-isonicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.